Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is a chemical compound with significant relevance in organic chemistry and various scientific applications. Its IUPAC name is (2-hydroxy-5-nitrophenyl)carbamic acid phenyl ester, and it has a molecular formula of and a molecular weight of 274.232 g/mol. The compound is classified under several categories including aromatic heterocycles, tertiary amines, and nitro compounds, which highlights its diverse structural characteristics and potential reactivity .
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate can be synthesized through various methods:
Industrial production typically employs large-scale carbamoylation reactions using automated reactors to ensure consistent quality and yield. The use of metal-free catalysts and environmentally friendly reagents is preferred to minimize environmental impact .
The molecular structure of phenyl N-(2-hydroxy-5-nitrophenyl)carbamate features a central carbamate group linked to two aromatic rings. The compound's structure can be represented by its SMILES notation: OC1=C(NC(=O)OC2=CC=CC=C2)C=C(C=C1)[N+]([O-])=O
. This notation captures the essential connectivity of atoms within the molecule, including the hydroxyl and nitro substituents on the phenyl ring .
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate undergoes several notable chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for phenyl N-(2-hydroxy-5-nitrophenyl)carbamate primarily revolves around its reactivity due to the functional groups present. The hydroxyl group can act as a nucleophile in substitution reactions, while the nitro group can participate in reduction processes, leading to various derivatives that may exhibit different biological or chemical properties.
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is typically characterized as a solid at room temperature. It is noted for being insoluble in water but soluble in organic solvents, which is common for many aromatic compounds.
The compound exhibits stability under standard conditions but may decompose or react under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction, making it valuable in synthetic applications .
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: